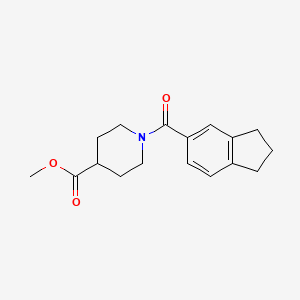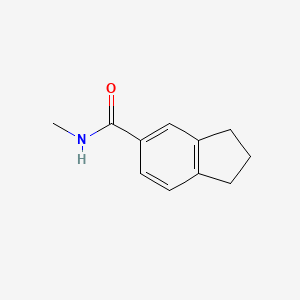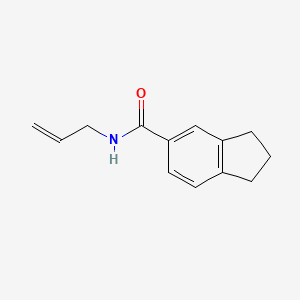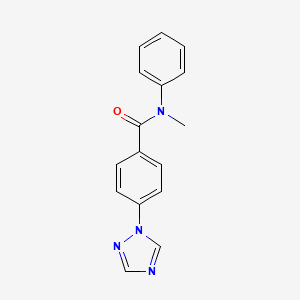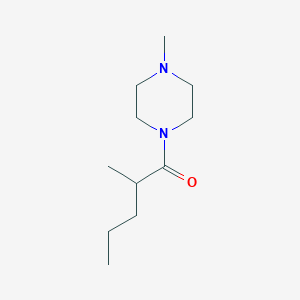
2-Methyl-1-(4-methylpiperazin-1-yl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(4-methylpiperazin-1-yl)pentan-1-one, also known as 4'-Methyl-α-Pyrrolidinohexiophenone (4-MPH) is a stimulant drug that belongs to the cathinone class. It is a synthetic compound that has gained popularity in the research community due to its potential applications in scientific research. The compound is structurally related to other cathinones such as MDPV and a-PVP, which are known to have stimulant effects on the central nervous system.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(4-methylpiperazin-1-yl)pentan-1-one is similar to other cathinones. The compound acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their levels in the brain. This increase in neurotransmitter levels results in stimulant effects on the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methyl-1-(4-methylpiperazin-1-yl)pentan-1-one are similar to other cathinones. The compound has been found to increase heart rate, blood pressure, and body temperature. It also increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to feelings of euphoria, increased energy, and improved cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Methyl-1-(4-methylpiperazin-1-yl)pentan-1-one in lab experiments include its potency, selectivity, and stability. The compound is also readily available and relatively inexpensive. However, the limitations of using this compound in lab experiments include its potential for abuse, lack of long-term safety data, and the need for caution when handling the compound due to its potential toxicity.
Future Directions
There are several future directions for research on 2-Methyl-1-(4-methylpiperazin-1-yl)pentan-1-one. One direction is to investigate its potential therapeutic applications, such as in the treatment of attention deficit hyperactivity disorder (ADHD) or depression. Another direction is to study its long-term effects on the brain and body, as well as its potential for addiction and abuse. Additionally, further research is needed to understand the structure-activity relationship of cathinones and their effects on the central nervous system.
Synthesis Methods
The synthesis method of 2-Methyl-1-(4-methylpiperazin-1-yl)pentan-1-one involves the reaction of 4-methylpiperazine with 2-bromo-1-phenylpentan-1-one in the presence of a base. The reaction results in the formation of 2-Methyl-1-(4-methylpiperazin-1-yl)pentan-1-one as a white crystalline powder. The purity of the compound can be increased by recrystallization from a suitable solvent.
Scientific Research Applications
2-Methyl-1-(4-methylpiperazin-1-yl)pentan-1-one has potential applications in scientific research. The compound has been used as a reference standard in analytical chemistry to identify and quantify cathinones in forensic samples. It has also been used in pharmacological studies to investigate the effects of cathinones on the central nervous system. The compound has been found to have similar effects to other cathinones, such as increasing the release of dopamine, norepinephrine, and serotonin in the brain.
properties
IUPAC Name |
2-methyl-1-(4-methylpiperazin-1-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-4-5-10(2)11(14)13-8-6-12(3)7-9-13/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUDUICCOGJWHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)N1CCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(4-methylpiperazin-1-yl)pentan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


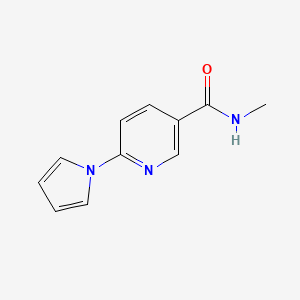
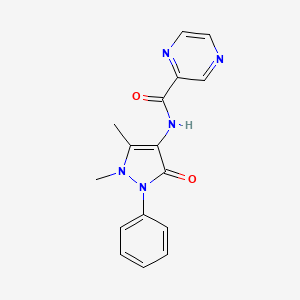
![1'-Propylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7500743.png)
![Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B7500763.png)
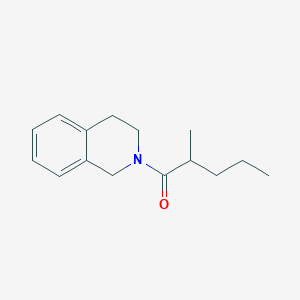
![Acetic acid;spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclohexane]-3-carboxylic acid](/img/structure/B7500784.png)
